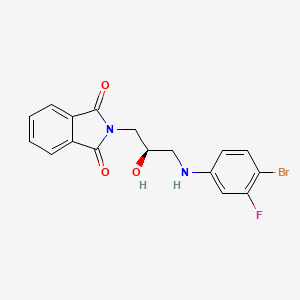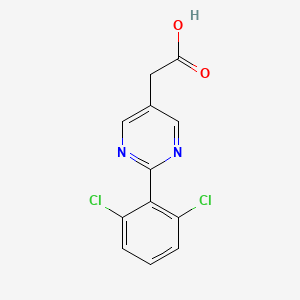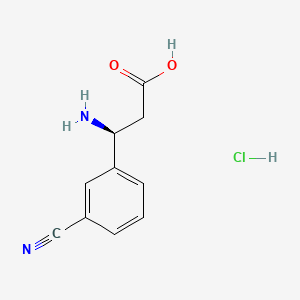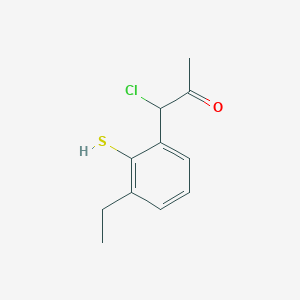
2,3-Dibromo-5,6-dimethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5,6-dimethoxypyrazine: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dibromo-5,6-dimethoxypyrazine typically involves the bromination of 5,6-dimethoxypyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
2,3-Dibromo-5,6-dimethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Reduction Reactions: Zinc in acetic acid or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Reactions: Substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: 5,6-Dimethoxypyrazine.
Aplicaciones Científicas De Investigación
2,3-Dibromo-5,6-dimethoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrazine derivatives.
Mecanismo De Acción
Comparación Con Compuestos Similares
2,3-Dichloro-5,6-dimethoxypyrazine: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-5,6-dihydroxypyrazine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3-Dibromo-5,6-dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness:
2,3-Dibromo-5,6-dimethoxypyrazine is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and electronic properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H6Br2N2O2 |
|---|---|
Peso molecular |
297.93 g/mol |
Nombre IUPAC |
2,3-dibromo-5,6-dimethoxypyrazine |
InChI |
InChI=1S/C6H6Br2N2O2/c1-11-5-6(12-2)10-4(8)3(7)9-5/h1-2H3 |
Clave InChI |
DJYIHODFAUYXCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C(=N1)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)



![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)


![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)


![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)



